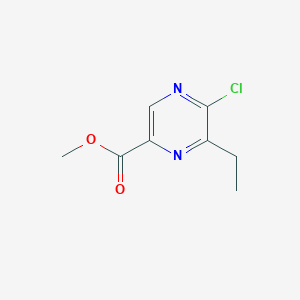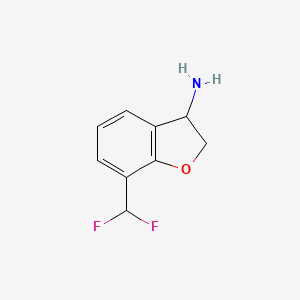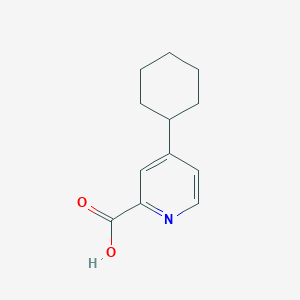![molecular formula C10H8ClF3N2 B13041962 (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as acetonitrile and catalysts like copper(I) iodide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanamide
- 3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanol
- 3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid
Uniqueness
(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of diverse chemical entities and exploration of new biological activities.
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
RAAOTQGWUHZSDB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CC#N)N)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)

![6-Benzyl 2-(tert-butyl) 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13041924.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
